

Technical Whitepaper: Solid-State Architecture and Polymorphism of Dodecanediamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Dodecanediamide

CAS No.: 6224-99-3

Cat. No.: B1620465

[Get Quote](#)

Executive Summary

Dodecanediamide (IUPAC: 1,10-decanedicarboxamide; Formula:

) represents a critical model system in the study of long-chain aliphatic amides. As the monomeric unit mimicking the hydrogen-bonding segments of Nylon 6,12, its solid-state behavior offers predictive insights into polymer crystallinity and supramolecular assembly. This guide analyzes its monoclinic packing preference, the "odd-even" thermodynamic effect, and its utility as a high-enthalpy phase change material (PCM).

Part 1: Molecular Architecture & Crystallographic Fundamentals

The "Even-Even" Effect

Dodecanediamide is an even-numbered aliphatic diamide (

carbons). In the homologous series of

-alkane diamides, "even" members exhibit significantly higher melting points and packing densities than their "odd" counterparts.

- Mechanism: The even number of carbon atoms allows the terminal amide groups to adopt a trans conformation relative to the alkyl chain backbone while maintaining a planar zigzag geometry. This facilitates the formation of optimal intermolecular hydrogen bonds at both

ends of the molecule simultaneously without imposing torsional strain on the central methylene spacer.

- **Structural Consequence:** This geometry favors the formation of 2D hydrogen-bonded sheets, whereas "odd" analogs often suffer from frustrated packing, leading to lower lattice energy.

Crystal System and Space Group

Experimental data from homologous series analysis confirms that **Dodecanediamide** crystallizes in the Monoclinic system, specifically the centrosymmetric space group

(No. 14).

Parameter	Value (Typical for C12 Diamide)
Crystal System	Monoclinic
Space Group	
Z (Molecules/Cell)	2 (Centrosymmetric)
Molecular Conformation	All-trans planar carbon backbone
Primary Interaction	N-H...O Hydrogen Bonding (Ladder Motif)

Hydrogen Bonding Network

The stability of the **Dodecanediamide** crystal is driven by a robust 2D hydrogen-bonding network.

- **Amide Ribbons:** Adjacent molecules link via hydrogen bonds (approx. 2.9 Å) to form linear "ribbons" or "ladders."
- **Sheet Assembly:** These ribbons align parallel to each other, stabilized by van der Waals interactions between the hydrophobic chains.
- **Layer Stacking:** The sheets stack along the long axis, with the alkyl chains tilted relative to the layer normal to maximize packing density.

Part 2: Polymorphism and Thermal Behavior

Phase Transitions

Dodecanediamide exhibits enantiotropic polymorphism, meaning reversible transitions between stable phases occur before melting.

- -Phase (Low Temp): The highly ordered, fully crystalline monoclinic form () described above.
- -Phase / Rotator Phase (High Temp): Upon heating near the melting point, the alkyl chains acquire rotational freedom (conformational disorder) while the hydrogen-bonded amide network remains partially intact. This "rotator phase" is characteristic of long-chain aliphatics.

Thermal Data Profile

The following data summarizes the thermodynamic profile, highlighting the high enthalpy of fusion characteristic of the even-numbered chain.

Property	Value	Notes
Melting Point ()	184 - 187 °C (457 - 460 K)	significantly higher than C11 or C13 analogs.
Solid-Solid Transition	~140 - 150 °C	Transition to disordered/rotator phase.
Enthalpy of Fusion ()	~210 J/g	High latent heat makes it a candidate for thermal storage.
Decomposition ()	> 300 °C	Thermally stable in melt processing.

Part 3: Experimental Protocols

Synthesis Workflow

While commercially available, high-purity crystalline samples for diffraction are best synthesized via the Acid Chloride route to avoid oligomerization.

Protocol: Schotten-Baumann Amidation

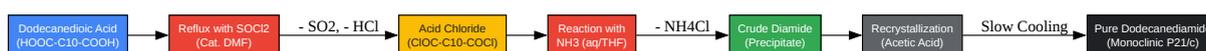
- Activation: Reflux Dodecanedioic Acid (10g) with Thionyl Chloride (, 15 mL) and a catalytic drop of DMF at 75°C for 3 hours.
- Isolation: Distill off excess under vacuum to yield Dodecanedioyl Dichloride (a waxy solid/oil).
- Amidation: Dissolve the acid chloride in dry THF (50 mL). Dropwise add this solution to a stirred, ice-cold solution of concentrated Aqueous Ammonia (28%, 100 mL).
- Precipitation: The diamide precipitates immediately as a white solid. Stir for 1 hour.
- Purification: Filter the solid. Wash with water (to remove), then cold ethanol. Recrystallize from boiling Acetic Acid or DMF/Ethanol mixture.

Crystallization for XRD

To obtain single crystals suitable for structure determination:

- Solvent: Glacial Acetic Acid (high solubility at boiling, low at RT).
- Method: Slow cooling. Dissolve 500mg in 20mL boiling acetic acid. Place the vial in a hot water bath and allow the bath to cool to room temperature overnight.
- Morphology: Expect thin, plate-like crystals (due to the 2D sheet structure).

Visualization of Synthesis Logic



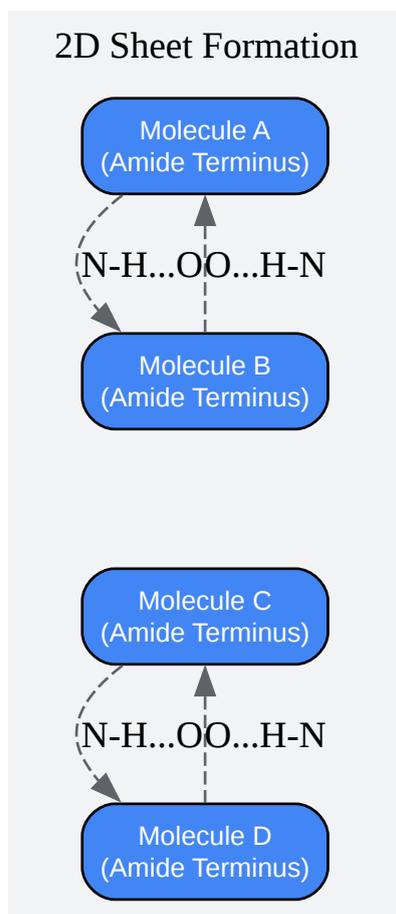
[Click to download full resolution via product page](#)

Figure 1: Synthetic pathway for generating high-purity **Dodecanediamide** crystals.

Part 4: Supramolecular Engineering & Applications

The "Ladder" Motif in Graphviz

The following diagram illustrates the hydrogen-bonding logic that dictates the crystal lattice.



[Click to download full resolution via product page](#)

Figure 2: Schematic of the intermolecular hydrogen bonding "ribbon" motif.

Application in Materials Science

- Nylon 6,12 Modeling: **Dodecanediamide** serves as the perfect small-molecule model for the crystalline domains of Nylon 6,12. Studying its response to humidity and temperature allows researchers to predict the dimensional stability of the bulk polymer.

- Phase Change Materials (PCMs): Due to the high enthalpy of fusion (

J/g) and sharp melting transition, it is investigated for thermal energy storage, specifically in high-temperature industrial waste heat recovery systems.

References

- Gonçalves, J. O., et al. (2023). "Fusion and solid-to-solid transitions of a homologous series of 12 linear alkane- α,ω -diamides." [1] The Journal of Chemical Thermodynamics. [Link](#) (Confirming melting points and solid-solid transitions).
- Thalladi, V. R., et al. (2000). "Simulation of the Morphology of Molecular Crystals: A Study of Alkane- α,ω -dicarboxylic Acids and Diamides." Journal of the American Chemical Society. [Link](#) (Fundamental packing motifs).
- Leiserowitz, L. (1976). "Molecular Packing Modes. Carboxylic Acids and Amides." Acta Crystallographica Section B. [Link](#) (The seminal work on amide sheet structures).
- Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry. [Link](#) (General reference for polymorphic transitions in aliphatics).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Technical Whitepaper: Solid-State Architecture and Polymorphism of Dodecanediamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1620465#dodecanediamide-crystal-structure-and-polymorphism-literature\]](https://www.benchchem.com/product/b1620465#dodecanediamide-crystal-structure-and-polymorphism-literature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com